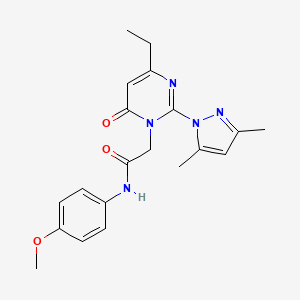![molecular formula C21H26ClFN6O B11248799 2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B11248799.png)
2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is a member of the pyrimidine family, characterized by its fused pyrimidine and piperazine rings.
- Its chemical structure consists of a pyrimidine core substituted with a 2-chloro-6-fluorobenzoyl group and two piperazine moieties.
- The compound’s systematic name is quite a mouthful, but it reflects its precise arrangement of atoms.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One approach is to start with a pyrimidine scaffold and introduce the necessary substituents.
Reaction Conditions: Specific reaction conditions may vary, but key steps include coupling the pyrimidine precursor with the 2-chloro-6-fluorobenzoyl group and subsequent piperazine substitutions.
Industrial Production: While industrial-scale production details are proprietary, laboratories can synthesize this compound using established organic chemistry techniques.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example, it may react with reducing agents (such as hydrazine) or undergo nucleophilic substitution reactions.
Major Products: Depending on the reaction, products could include derivatives with altered substituents or cleavage of the piperazine rings.
Applications De Recherche Scientifique
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for other compounds.
Biology: It might serve as a pharmacophore for drug design, targeting specific receptors or enzymes.
Medicine: Investigate its potential as an antitubercular agent or explore other therapeutic applications.
Industry: Its unique structure could inspire novel materials or catalysts.
Mécanisme D'action
Targets: The compound likely interacts with specific proteins or enzymes in cells.
Pathways: It may affect metabolic pathways, signal transduction, or cellular processes.
Further Studies Needed: Detailed studies are essential to unravel its precise mechanism.
Comparaison Avec Des Composés Similaires
Uniqueness: Its combination of substituents sets it apart from related pyrimidines.
Similar Compounds: Other pyrimidine derivatives, such as pyrazinamide, 1-(4-fluorobenzyl)piperazine, and structurally related compounds, can be compared.
Propriétés
Formule moléculaire |
C21H26ClFN6O |
|---|---|
Poids moléculaire |
432.9 g/mol |
Nom IUPAC |
(2-chloro-6-fluorophenyl)-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26ClFN6O/c1-15-14-18(27-8-6-26(2)7-9-27)25-21(24-15)29-12-10-28(11-13-29)20(30)19-16(22)4-3-5-17(19)23/h3-5,14H,6-13H2,1-2H3 |
Clé InChI |
XDDWOFMUEKRBQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)N4CCN(CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((4-methylbenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11248718.png)
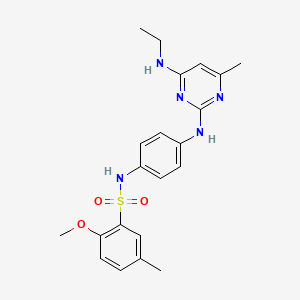
![N-tert-butyl-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11248738.png)
![N-(4-Ethylphenyl)-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11248743.png)
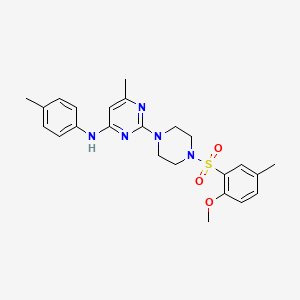
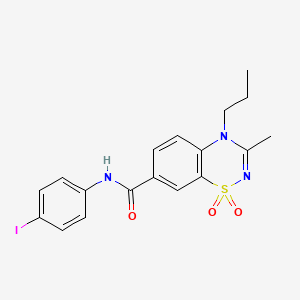
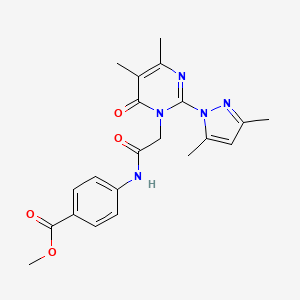
![7-chloro-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11248777.png)

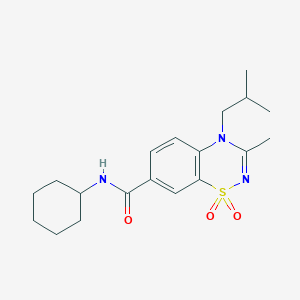
![{1-[(4-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11248797.png)
![N-(2-methoxy-5-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11248800.png)

